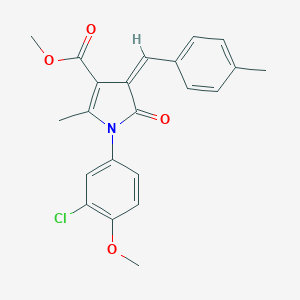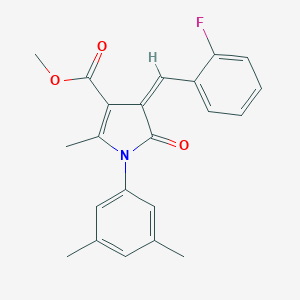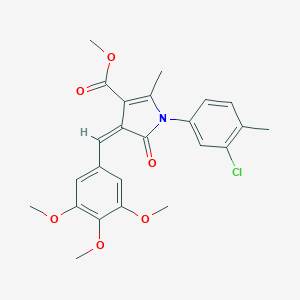![molecular formula C27H32N2O2S B297480 4-(4-tert-butylphenyl)-N-[4-(4-methylphenyl)-5-propyl-1,3-thiazol-2-yl]-4-oxobutanamide](/img/structure/B297480.png)
4-(4-tert-butylphenyl)-N-[4-(4-methylphenyl)-5-propyl-1,3-thiazol-2-yl]-4-oxobutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-tert-butylphenyl)-N-[4-(4-methylphenyl)-5-propyl-1,3-thiazol-2-yl]-4-oxobutanamide is a chemical compound that has recently gained attention in scientific research due to its potential applications in the field of medicine. This compound has been synthesized using various methods and has shown promising results in various studies.
Mechanism of Action
The mechanism of action of 4-(4-tert-butylphenyl)-N-[4-(4-methylphenyl)-5-propyl-1,3-thiazol-2-yl]-4-oxobutanamide is not fully understood. However, it is believed to work by inhibiting various enzymes and signaling pathways involved in cancer cell growth, microbial growth, and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(4-tert-butylphenyl)-N-[4-(4-methylphenyl)-5-propyl-1,3-thiazol-2-yl]-4-oxobutanamide have been studied in various animal models. This compound has been shown to reduce tumor growth and improve survival rates in mice with cancer. It has also been shown to reduce bacterial and fungal growth in vitro and in vivo. Additionally, this compound has been shown to reduce inflammation and improve symptoms in various animal models of inflammation.
Advantages and Limitations for Lab Experiments
The advantages of using 4-(4-tert-butylphenyl)-N-[4-(4-methylphenyl)-5-propyl-1,3-thiazol-2-yl]-4-oxobutanamide in lab experiments include its potential as a therapeutic agent for cancer, microbial infections, and inflammatory diseases. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
The future directions for research on 4-(4-tert-butylphenyl)-N-[4-(4-methylphenyl)-5-propyl-1,3-thiazol-2-yl]-4-oxobutanamide include further studies on its mechanism of action, toxicity, and potential as a therapeutic agent in humans. Additionally, this compound could be modified to improve its efficacy and reduce any potential side effects. Further studies could also explore the potential of this compound in combination with other drugs for improved therapeutic outcomes.
Synthesis Methods
The synthesis of 4-(4-tert-butylphenyl)-N-[4-(4-methylphenyl)-5-propyl-1,3-thiazol-2-yl]-4-oxobutanamide has been achieved using various methods. One of the most common methods is the reaction of 4-tert-butylbenzaldehyde with 4-methylphenylpropargylamine and 2-(4-bromo-5-propylthiazol-2-yl)acetonitrile in the presence of a palladium catalyst. Another method involves the reaction of 4-tert-butylbenzaldehyde with 4-methylphenylpropargylamine and 2-(4-chloro-5-propylthiazol-2-yl)acetonitrile in the presence of a copper catalyst.
Scientific Research Applications
The potential applications of 4-(4-tert-butylphenyl)-N-[4-(4-methylphenyl)-5-propyl-1,3-thiazol-2-yl]-4-oxobutanamide in scientific research are vast. This compound has been studied for its anticancer properties, as it has been shown to inhibit the growth of various cancer cells. It has also been studied for its antimicrobial properties, as it has been shown to have activity against various bacteria and fungi. Additionally, this compound has been studied for its anti-inflammatory properties, as it has been shown to reduce inflammation in various animal models.
properties
Molecular Formula |
C27H32N2O2S |
|---|---|
Molecular Weight |
448.6 g/mol |
IUPAC Name |
4-(4-tert-butylphenyl)-N-[4-(4-methylphenyl)-5-propyl-1,3-thiazol-2-yl]-4-oxobutanamide |
InChI |
InChI=1S/C27H32N2O2S/c1-6-7-23-25(20-10-8-18(2)9-11-20)29-26(32-23)28-24(31)17-16-22(30)19-12-14-21(15-13-19)27(3,4)5/h8-15H,6-7,16-17H2,1-5H3,(H,28,29,31) |
InChI Key |
HXLBKBRXYAJLAN-UHFFFAOYSA-N |
SMILES |
CCCC1=C(N=C(S1)NC(=O)CCC(=O)C2=CC=C(C=C2)C(C)(C)C)C3=CC=C(C=C3)C |
Canonical SMILES |
CCCC1=C(N=C(S1)NC(=O)CCC(=O)C2=CC=C(C=C2)C(C)(C)C)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(5E)-5-[(3-bromo-4-morpholin-4-ylanilino)methylidene]-1-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B297397.png)
![1,3-diethyl-5-[(4-morpholin-4-ylanilino)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B297399.png)
![(5E)-1-(3-chloro-4-methylphenyl)-5-[(4-morpholin-4-ylanilino)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B297400.png)
![(5E)-5-[(3,4-dichloroanilino)methylidene]-1-(2-fluorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B297401.png)
![methyl (4Z)-4-(4-chlorobenzylidene)-1-[4-(ethoxycarbonyl)phenyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B297406.png)

![methyl (4Z)-1-(3-chloro-4-methoxyphenyl)-4-[4-(dimethylamino)benzylidene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B297408.png)

![ethyl (4Z)-4-[4-(benzyloxy)-3-methoxybenzylidene]-2-methyl-1-(2-methylpropyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B297410.png)



![4-({2-[(2,5-Dimethylphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoic acid](/img/structure/B297418.png)
![5-[4-(Allyloxy)-3-ethoxybenzylidene]-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B297420.png)